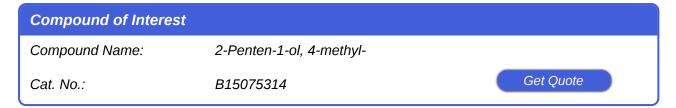


# An In-depth Technical Guide on (E)-4methylpent-2-en-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (E)-4-methylpent-2-en-1-ol.

#### **Chemical Identity and Properties**

The IUPAC name for the compound "**2-Penten-1-ol, 4-methyl-**" is (E)-4-methylpent-2-en-1-ol. This name specifies the stereochemistry of the double bond as E (entgegen), the position of the methyl group at the fourth carbon, the double bond at the second carbon, and the alcohol functional group at the first carbon of a five-carbon pentene chain.

Table 1: Chemical and Physical Properties of 4-methyl-2-penten-1-ol and its Isomers



| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | (E)-4-methylpent-2-en-1-ol   | N/A    |
| Synonyms          | 4-Methyl-2-penten-1-ol   | N/A    |
| Molecular Formula | C6H12O   | [1]    |
| Molecular Weight  | 100.16 g/mol   | [1]    |
| Boiling Point     | Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available.           | N/A    |
| Melting Point     | Data not available for (E)-4-<br>methylpent-2-en-1-ol. Isomer<br>4-methyl-4-penten-2-ol: Not<br>available. | N/A    |
| Density           | Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available.           | N/A    |
| CAS Number        | 69143-05-1   | [2]    |

## **Safety Information**

A specific Safety Data Sheet (SDS) for (E)-4-methylpent-2-en-1-ol is not readily available. However, safety information for the related saturated alcohol, 4-methyl-2-pentanol, indicates potential hazards.

General Safety Precautions for Allylic Alcohols:

Toxicity: Allylic alcohols are generally more toxic than their saturated counterparts. The
toxicity is often mediated by their metabolic oxidation to acrolein, which is a potent
hepatotoxin. This can lead to liver cell injury through the depletion of glutathione and binding
to essential cellular macromolecules.[3]



- Irritation: Vapors and liquid can be irritating to the skin, eyes, and mucous membranes. Direct contact may cause burns.[4]
- Flammability: Allylic alcohols are flammable liquids.

It is crucial to handle (E)-4-methylpent-2-en-1-ol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

### **Experimental Protocols: Synthesis**

A specific, detailed experimental protocol for the synthesis of (E)-4-methylpent-2-en-1-ol was not found in the available literature. However, a general and common method for the synthesis of allylic alcohols is through the reduction of  $\alpha,\beta$ -unsaturated aldehydes or ketones.

General Experimental Protocol for the Synthesis of an Allylic Alcohol:

A widely used method for this transformation is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride. This method is known for its high chemoselectivity in reducing the carbonyl group while leaving the carbon-carbon double bond intact.

Hypothetical Synthesis of (E)-4-methylpent-2-en-1-ol:

- Starting Material: The corresponding α,β-unsaturated aldehyde, (E)-4-methylpent-2-enal, would be the ideal starting material.
- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-4-methylpent-2-enal in a suitable solvent, such as methanol or ethanol.
- Addition of Reagents: Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves. Cool the mixture in an ice bath.
- Reduction: Slowly add sodium borohydride to the cooled solution. The reaction is typically exothermic.
- Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of water or dilute acid. Extract the



product with an organic solvent (e.g., diethyl ether or ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.



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Caption: A general workflow for the synthesis of (E)-4-methylpent-2-en-1-ol via Luche reduction.

#### **Biological Activity and Signaling Pathways**

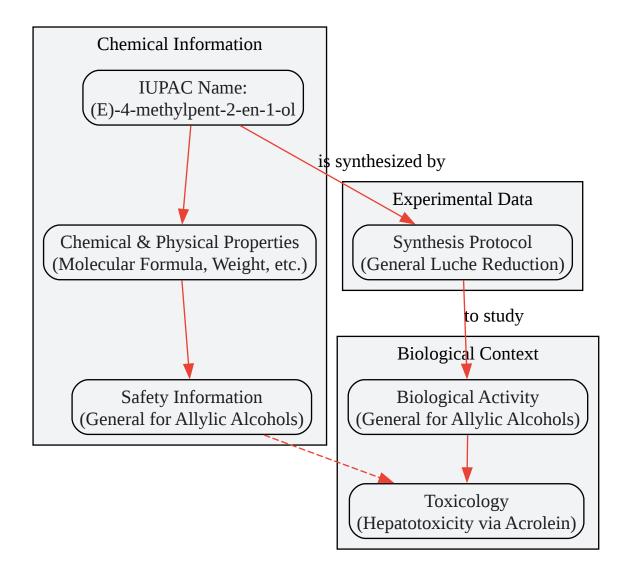
Specific biological activities or involvement in signaling pathways for (E)-4-methylpent-2-en-1-ol have not been reported in the reviewed literature. However, the class of allylic alcohols exhibits a range of biological effects.

General Biological Activities of Allylic Alcohols:

- Anticonvulsant Properties: Some aromatic allylic alcohols have been investigated for their anticonvulsant activities.[5]
- Toxicity and Metabolism: As previously mentioned, the primary toxic effect of many allylic
  alcohols is hepatotoxicity, which is mediated by their metabolism to acrolein. This
  unsaturated aldehyde is highly reactive and can deplete cellular glutathione, leading to
  oxidative stress and cell damage.[3] The metabolism of allylic alcohols is a critical factor in
  their biological activity and toxicological profile.

Due to the lack of specific data for (E)-4-methylpent-2-en-1-ol, any research or drug development efforts should include a thorough in vitro and in vivo evaluation of its biological activity and toxicological profile.





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Caption: Logical relationship of the information presented in this technical guide.

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